An In-depth Technical Guide to 9-Methylguanine: Chemical Structure, Properties, and Methodologies
An In-depth Technical Guide to 9-Methylguanine: Chemical Structure, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylguanine (9-MeG) is a purine (B94841) derivative of significant interest in various fields of biomedical research, including drug development and cancer studies. As an alkylated analog of guanine (B1146940), it plays a crucial role in understanding DNA damage and repair mechanisms, particularly through its interactions with enzymes like O6-alkylguanine-DNA alkyltransferase (AGT). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for 9-Methylguanine, tailored for a scientific audience. Detailed experimental protocols and visual representations of key processes are included to facilitate practical application in a research setting.
Chemical Structure and Identification
9-Methylguanine is a purine base in which a methyl group is attached to the nitrogen atom at position 9 of the guanine ring. This modification alters its chemical properties and biological interactions compared to its parent molecule, guanine.
IUPAC Name: 2-amino-9-methyl-1,9-dihydro-6H-purin-6-one[1]
CAS Number: 5502-78-3[1]
Molecular Formula: C₆H₇N₅O[1]
Canonical SMILES: CN1C=NC2=C1N=C(NC2=O)N[1]
InChI Key: UUWJNBOCAPUTBK-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of 9-Methylguanine is presented in the tables below. This data is essential for its identification, purification, and quantification.
Table 1: Physicochemical Properties of 9-Methylguanine
| Property | Value | Reference |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Light yellow powder | [2] |
| Melting Point | ≥300 °C (decomposes) | [2] |
| Boiling Point | Decomposes | N/A |
| Solubility | Soluble in water with 1% acetic acid. | [2] |
| pKa₁ (N7 protonation) | ~3.1 | N/A |
| pKa₂ (N1 deprotonation) | ~9.6 | N/A |
Table 2: Spectroscopic Data for 9-Methylguanine
| Spectroscopic Technique | Data | Reference |
| UV/Vis Spectroscopy | λmax in neutral aqueous solution: ~252 nm, ~275 nm (shoulder) | N/A |
| Molar Absorptivity (ε) | Data not readily available | |
| ¹H NMR (DMSO-d₆) | δ ~3.4 (s, 3H, N9-CH₃), ~6.5 (br s, 2H, NH₂), ~7.8 (s, 1H, C8-H), ~10.6 (br s, 1H, N1-H) | [3] |
| ¹³C NMR (DMSO-d₆) | δ ~34.5 (N9-CH₃), ~116.5 (C5), ~138.0 (C8), ~151.5 (C4), ~154.0 (C2), ~157.0 (C6) | [3] |
| Infrared (IR) Spectroscopy | Characteristic peaks (cm⁻¹): ~3300-3100 (N-H stretching), ~1700-1650 (C=O stretching), ~1600 (N-H bending), ~1550 (C=N stretching) | N/A |
| Mass Spectrometry (ESI+) | m/z 166.0723 [M+H]⁺ | [1] |
Synthesis of 9-Methylguanine
The synthesis of 9-Methylguanine can be approached through two primary routes: direct methylation of guanine or a more regioselective multi-step synthesis starting from a protected guanine derivative.
Direct Methylation of Guanine (Non-Regioselective)
Direct alkylation of guanine with a methylating agent such as dimethyl sulfate (B86663) typically yields a mixture of N7-methylguanine and N9-methylguanine, with the N7 isomer often being the major product.
Experimental Protocol:
-
Reaction Setup: In a fume hood, suspend guanine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents), to the suspension.
-
Methylation: While stirring vigorously, add dimethyl sulfate (CH₃)₂SO₄, 1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding water. The crude product containing a mixture of N7- and N9-methylguanine will precipitate. Filter the precipitate, wash with water, and dry under vacuum.
-
Purification: The separation of N7-methylguanine and N9-methylguanine can be achieved by fractional crystallization or column chromatography on silica (B1680970) gel or a reversed-phase column, exploiting the slight differences in their polarity.
Regioselective Synthesis from Guanosine (B1672433)
To achieve higher regioselectivity for the N9 position, a multi-step synthesis starting from the readily available and protected nucleoside, guanosine, is preferred.
Experimental Protocol:
-
Protection of Guanine: Begin with the protection of the N7 position of guanosine. This can be achieved by benzylation. Suspend guanosine in dimethyl sulfoxide (B87167) (DMSO) and add benzyl (B1604629) bromide. The reaction proceeds at room temperature.
-
Methylation at N9: The N7-protected guanosine is then methylated at the N9 position using a methylating agent like methyl iodide or dimethyl sulfate.
-
Hydrolysis of the Ribose Group: The ribose sugar is subsequently cleaved from the purine base by acid hydrolysis (e.g., with hydrochloric acid) to yield N7-benzyl-N9-methylguanine.
-
Deprotection: Finally, the benzyl protecting group at the N7 position is removed by hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to yield the desired 9-Methylguanine.
-
Purification: The final product is purified by recrystallization.
Biological Role and Signaling Pathways
9-Methylguanine and other N9-substituted guanine derivatives are of significant interest as potential inhibitors of the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). AGT plays a critical role in cellular defense against carcinogenic alkylating agents by removing alkyl groups from the O⁶ position of guanine in DNA, thus preventing mutations.
Inhibition of AGT by compounds like 9-substituted O⁶-benzylguanine derivatives can sensitize cancer cells to alkylating chemotherapeutic agents. The presence of a substituent at the N9 position of the guanine analog can influence its binding to and inactivation of the AGT protein.[4]
Experimental Workflow for Analysis
The quantification of 9-Methylguanine in biological matrices such as urine or DNA hydrolysates is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this technique.
Sample Preparation from Urine
-
Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw urine samples and spike with a known concentration of an appropriate internal standard (e.g., isotopically labeled 9-Methylguanine).
-
Dilution: Dilute the urine sample with a solvent compatible with the chromatographic conditions, often acetonitrile (B52724), to precipitate proteins.[5]
-
Centrifugation: Centrifuge the diluted sample to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Sample Preparation from DNA
-
DNA Extraction: Isolate DNA from cells or tissues using a commercial DNA extraction kit.
-
DNA Hydrolysis: Hydrolyze the DNA to release the individual nucleobases. This can be achieved through acid hydrolysis (e.g., with formic acid) or enzymatic digestion.
-
Internal Standard Spiking: Spike the hydrolysate with a known concentration of an internal standard.
-
Solid-Phase Extraction (SPE): Clean up the sample using a solid-phase extraction cartridge (e.g., C18) to remove interfering matrix components.
-
Condition the SPE cartridge with methanol (B129727) and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute 9-Methylguanine with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column or a HILIC column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for 9-Methylguanine (m/z 166.1).
-
Product Ions: Characteristic fragment ions are selected for quantification and qualification (e.g., m/z 149.1, 124.1).
-
Conclusion
This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of 9-Methylguanine. The compiled data and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, toxicology, and cancer biology. The provided methodologies, from synthesis to quantitative analysis, offer a foundation for further investigation into the biological roles of 9-Methylguanine and its potential as a therapeutic target or biomarker.
References
- 1. 9-Methylguanine | C6H7N5O | CID 135403591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Methylguanine - CAS-Number 5502-78-3 - Order from Chemodex [chemodex.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Effect of DNA on the inactivation of O6-alkylguanine-DNA alkyltransferase by 9-substituted O6-benzylguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
